molecular formula C14H16FN3OS B7543668 3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B7543668
M. Wt: 293.36 g/mol
InChI Key: FEVRWSPPRIXPAP-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the fluorine atom and the pentyl group in the structure of this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced into the benzamide moiety through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Pentyl Group: The pentyl group can be introduced through alkylation reactions using pentyl halides or pentyl tosylates in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding amines or alcohols.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, and solvents such as dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

    Inducing Apoptosis: Triggering programmed cell death (apoptosis) in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

    N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound contains a trifluoromethyl group instead of a fluorine atom, which may result in different chemical and biological properties.

    N-(5-(Methyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound contains a methyl group instead of a pentyl group, which may affect its solubility and reactivity.

    N-(5-(Chloro)-1,3,4-thiadiazol-2-yl)benzamide: This compound contains a chlorine atom instead of a fluorine atom, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.

Properties

IUPAC Name

3-fluoro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS/c1-2-3-4-8-12-17-18-14(20-12)16-13(19)10-6-5-7-11(15)9-10/h5-7,9H,2-4,8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVRWSPPRIXPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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